Methyl 2-bromo-2-(methylsulfanyl)acetate
Overview
Description
Methyl 2-bromo-2-(methylsulfanyl)acetate: is an organic compound with the molecular formula C4H7BrO2S. It is a brominated ester of 2-(methylsulfanyl)acetic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
From Methyl 2-(methylsulfanyl)acetate: The compound can be synthesized by brominating methyl 2-(methylsulfanyl)acetate using bromine in the presence of a suitable catalyst.
From 2-(Methylsulfanyl)acetic Acid: Another method involves the esterification of 2-(methylsulfanyl)acetic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure safety and yield optimization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding bromoalkane.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-(methylsulfanyl)acetic acid.
Reduction: The reduction product is 2-bromo-2-(methylsulfanyl)ethanol.
Substitution: The substitution product can vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-bromo-2-(methylsulfanyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules. Medicine: The compound is explored for its potential use in drug development, especially in the synthesis of novel therapeutic agents. Industry: It is utilized in the manufacturing of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-bromo-2-(methylsulfanyl)acetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 2-bromo-2-(ethylsulfanyl)acetate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-bromo-2-(propylsulfanyl)acetate: Similar structure with a propyl group instead of a methyl group.
Uniqueness: Methyl 2-bromo-2-(methylsulfanyl)acetate is unique due to its specific combination of functional groups, which influences its reactivity and applications. The presence of both bromine and sulfur atoms in its structure makes it particularly versatile in organic synthesis.
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Properties
IUPAC Name |
methyl 2-bromo-2-methylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c1-7-4(6)3(5)8-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZYHQCOQQDRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(SC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77825-52-6 | |
Record name | methyl 2-bromo-2-(methylsulfanyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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